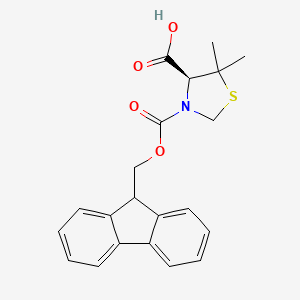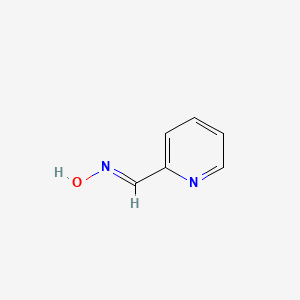
RTI-51 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
RTI-51 Hydrochloride is synthesized through a series of chemical reactions starting from tropane derivativesThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
RTI-51 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the carbomethoxy group, leading to the formation of carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
RTI-51 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenyltropane derivatives and their chemical properties.
Biology: The compound is used to investigate the role of dopamine transporters in the brain and their involvement in neurological disorders.
Medicine: this compound is studied for its potential use in the treatment of conditions like attention deficit hyperactivity disorder and substance abuse.
Industry: The compound is used in the development of new psychostimulant drugs and as a tool in pharmacological research
Wirkmechanismus
RTI-51 Hydrochloride exerts its effects by inhibiting the reuptake of monoamines, specifically dopamine, serotonin, and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The molecular targets of this compound are the dopamine, serotonin, and norepinephrine transporters. The compound binds to these transporters and prevents the reuptake of the neurotransmitters, thereby prolonging their action .
Vergleich Mit ähnlichen Verbindungen
RTI-51 Hydrochloride is similar to other phenyltropane derivatives such as RTI-31 and RTI-55. it has a unique balance of monoamine reuptake inhibition, with a higher affinity for dopamine transporters compared to serotonin and norepinephrine transporters. This makes it distinct from other compounds like RTI-121, which is more selective for dopamine transporters .
Similar Compounds
- RTI-31
- RTI-55
- RTI-121
- Cocaine (as a reference compound for comparison) .
Eigenschaften
CAS-Nummer |
1391052-88-2 |
|---|---|
Molekularformel |
C₁₆H₂₁BrClNO₂ |
Molekulargewicht |
374.7 |
Synonyme |
(1R,2S,3S,5S)-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; [1R-(exo,exo)]-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; RTI 4229-51 Hydrochlori |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)
![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)


